molecular formula C17H25N3O4 B2657667 tert-Butyl 1-(2-nitrobenzyl)piperidin-4-ylcarbamate CAS No. 1197156-35-6

tert-Butyl 1-(2-nitrobenzyl)piperidin-4-ylcarbamate

Cat. No.: B2657667
CAS No.: 1197156-35-6
M. Wt: 335.404
InChI Key: HIXPBNNVJPCMSF-UHFFFAOYSA-N
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Description

tert-Butyl 1-(2-nitrobenzyl)piperidin-4-ylcarbamate (CAS: 1197156-35-6) is a piperidine-derived carbamate compound featuring a tert-butyl carbamate group at the 4-position of the piperidine ring and a 2-nitrobenzyl substituent at the 1-position. Its molecular weight is 335.40 g/mol, with a purity of 95% . The 2-nitrobenzyl group introduces steric and electronic effects due to the nitro (-NO₂) substituent in the ortho position, which can influence reactivity and biological interactions.

Properties

IUPAC Name

tert-butyl N-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)18-14-8-10-19(11-9-14)12-13-6-4-5-7-15(13)20(22)23/h4-7,14H,8-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXPBNNVJPCMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of tert-Butyl 1-(2-nitrobenzyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-nitrobenzyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Step 1: Protection of the piperidine nitrogen with tert-butyl chloroformate to form the tert-butyl carbamate derivative.

    Step 2: Alkylation of the protected piperidine with 2-nitrobenzyl bromide to introduce the nitrobenzyl group.

Industrial Production Methods:

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and typically involves the use of automated reactors and purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

tert-Butyl 1-(2-nitrobenzyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitrobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed:

    Reduction of the Nitro Group: The major product is the corresponding amine derivative.

    Substitution Reactions: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 1-(2-nitrobenzyl)piperidin-4-ylcarbamate serves as an essential intermediate in the synthesis of various biologically active compounds. Its unique structure allows researchers to explore its potential as a building block for drug development. The compound's ability to modulate biological activity makes it a candidate for further studies in pharmacology.

Research has indicated that this compound may exhibit several biological activities, including:

Structure-Activity Relationship Studies

The compound is also valuable in structure-activity relationship (SAR) studies, where modifications to the substituents on the piperidine ring can optimize biological activity. This approach allows researchers to identify the most effective configurations for desired therapeutic effects.

Case Studies and Research Findings

Several studies provide insights into the biological activity and therapeutic potential of related compounds:

  • NLRP3 Inflammasome Inhibition : Compounds similar to this compound have been shown to inhibit the assembly and activation of the NLRP3 inflammasome, leading to reduced secretion of pro-inflammatory cytokines. This mechanism may contribute to anti-inflammatory effects observed in related compounds.
  • Neurotransmitter Modulation : Research indicates that piperidine derivatives can interact with various neurotransmitter receptors, potentially enhancing synaptic transmission or providing neuroprotection through antioxidant mechanisms .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-nitrobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form an amine, which can then interact with biological targets such as enzymes and receptors. The carbamate group can also participate in various chemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

tert-Butyl 1-(4-methylbenzyl)piperidin-4-ylcarbamate
  • Structure : A 4-methylbenzyl group replaces the 2-nitrobenzyl substituent.
  • Synthesis : Yield of 95% via alkylation of tert-butyl piperidin-4-ylcarbamate with 4-methylbenzyl halide .
  • 1H NMR : δ 2.30 (s, 3H, -CH₃), aromatic protons at δ 7.07 (s, 4H) .
  • Key Difference : The electron-donating methyl group enhances lipophilicity but reduces electrophilic reactivity compared to the nitro group.
tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate
  • Structure : 4-chlorobenzyl substituent.
  • Synthesis : 84% yield .
  • 1H NMR : Aromatic protons at δ 7.24 (d, J = 8.7 Hz, 2H) and δ 7.27 (d, J = 8.6 Hz, 2H) .
  • Molecular Weight : 325.2 g/mol (vs. 335.40 g/mol for the nitro analog) .
tert-Butyl 1-(3-phenylpropyl)piperidin-4-ylcarbamate
  • Structure : 3-phenylpropyl chain instead of benzyl.
  • Synthesis : 75% yield, lower than benzyl analogs due to longer alkyl chain steric effects .
  • 1H NMR : δ 2.62 (t, J = 7.7 Hz, 2H, -CH₂-) and δ 7.17–7.26 (m, 4H, aromatic) .
  • Key Difference : Increased flexibility from the propyl chain may reduce target specificity compared to rigid benzyl derivatives.

Functional Group Modifications

tert-Butyl 1-(2-nitrobenzoyl)piperidin-4-ylcarbamate
  • Structure : Benzoyl (carbonyl) group replaces benzyl.
  • Molecular Formula : C₁₇H₂₃N₃O₅ (vs. C₁₇H₂₃N₃O₃ for the benzyl analog) .
tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate
  • Structure: 4-cyanobenzoyl substituent.
  • Molecular Weight : 329.4 g/mol .

Fluorinated Derivatives

tert-Butyl 1-(3-fluoro-5-methylbenzyl)piperidin-4-ylcarbamate
  • Structure : Fluorine and methyl groups on the benzyl ring.
  • Relevance : Fluorine enhances metabolic stability and bioavailability .
  • Key Difference : Fluorine’s electronegativity may improve interactions with hydrophobic enzyme pockets compared to nitro groups .
tert-Butyl 1-(3-fluoro-4-methoxybenzyl)piperidin-4-ylcarbamate
  • Structure : Combines fluorine and methoxy (-OCH₃) substituents.
  • Synthesis : Available via alkylation with 3-fluoro-4-methoxybenzyl halide .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Yield (%) Key Substituent
1-(2-nitrobenzyl) 335.40 - -NO₂ (ortho)
1-(4-methylbenzyl) 325.2 95 -CH₃ (para)
1-(4-chlorobenzyl) 325.2 84 -Cl (para)
1-(2-nitrobenzoyl) 349.38 - -NO₂ (carbonyl)
1-(3-fluoro-4-methoxybenzyl) - - -F, -OCH₃

Biological Activity

tert-Butyl 1-(2-nitrobenzyl)piperidin-4-ylcarbamate, with the chemical formula C17H25N3O4 and CAS number 1197156-35-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, synthesis, and implications for therapeutic applications.

The molecular weight of this compound is approximately 335.4 g/mol. It has a predicted boiling point of 456.4 °C and a density of 1.19 g/cm³ . The structural features include a piperidine ring, a carbamate group, and a nitrobenzyl moiety, which contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its potential as an anti-inflammatory and neuroprotective agent.

Neuroprotective Effects

The compound's piperidine structure may confer neuroprotective effects. Piperidine derivatives have been studied for their ability to modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions . While direct evidence for this compound's neuroprotective properties is sparse, it warrants further investigation given the importance of piperidine compounds in neuropharmacology.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies that provide insights into the biological activity of related compounds. Below are notable findings:

Study ReferenceKey Findings
Demonstrated that similar piperidine derivatives inhibit NLRP3 inflammasome activation and IL-1β release in THP-1 cells.
Explored the neuroprotective potential of piperidine-based compounds, highlighting their role in neurotransmitter modulation.
Investigated the synthesis and characterization of carbamate derivatives, suggesting their utility in drug development due to favorable pharmacokinetic profiles.

The mechanisms underlying the biological activity of this compound can be hypothesized based on its structural components:

  • NLRP3 Inflammasome Inhibition : Compounds similar to this carbamate have been shown to interfere with the assembly and activation of the NLRP3 inflammasome, leading to reduced secretion of pro-inflammatory cytokines .
  • Neurotransmitter Modulation : The piperidine ring may interact with various neurotransmitter receptors, potentially enhancing synaptic transmission or providing neuroprotection through antioxidant mechanisms .

Q & A

Q. Q1: What are the standard laboratory synthesis protocols for tert-Butyl 1-(2-nitrobenzyl)piperidin-4-ylcarbamate?

Answer: The synthesis involves three key steps:

Condensation : React 2-nitrobenzaldehyde with 4-N-BOC-aminopiperidine in dichloromethane (DCM) with triethylamine (TEA) as a catalyst .

Reduction : Reduce the intermediate imine using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to form the benzyl-piperidine bond .

BOC Protection : Confirm carbamate formation via TLC or HPLC.

Key Reaction Conditions:

StepReagents/ConditionsSolventTimeYield
12-nitrobenzaldehyde, TEADCM12–24 h60–75%
2NaBH₄ or H₂/Pd-CMeOH/THF4–6 h80–90%
3(Boc)₂O, DMAPDCM2–4 h85–95%

Q. Characterization :

  • NMR : Confirm nitrobenzyl proton signals at δ 8.0–8.5 ppm (aromatic) and piperidine protons at δ 3.0–4.0 ppm .
  • HPLC : Use a C18 column (MeCN:H₂O = 70:30) to verify purity (>95%) .

Advanced Synthetic Optimization

Q. Q2: How can reaction yields be improved for large-scale synthesis?

Answer:

  • Continuous Flow Synthesis : Reduces side reactions by maintaining precise temperature control (25–30°C) and reagent stoichiometry .
  • Catalyst Optimization : Replace TEA with DMAP for faster carbamate formation (reduces reaction time to 1–2 h) .
  • Workup Strategy : Use liquid-liquid extraction with ethyl acetate to isolate intermediates efficiently .

Q. Data Contradictions :

  • Reduction Efficiency : NaBH₄ may yield impurities (e.g., over-reduced byproducts) compared to Pd-C/H₂. Validate with GC-MS .

Structural Analysis and Isomer Differentiation

Q. Q3: How to distinguish this compound from its 3-nitrobenzyl analog?

Answer:

  • UV-Vis Spectroscopy : The 2-nitro isomer exhibits a λmax shift (~320 nm vs. 310 nm for 3-nitro) due to conjugation differences .
  • X-ray Crystallography : Resolve nitro group orientation (ortho vs. meta) in the crystal lattice .

Q. Comparative Properties :

Property2-Nitrobenzyl Isomer3-Nitrobenzyl Isomer
LogP2.82.5
Solubility (H₂O)0.1 mg/mL0.3 mg/mL
Melting Point71–73°C68–70°C

Mechanistic Insights and Reactivity

Q. Q4: What is the mechanism of nitro group reduction in this compound?

Answer: The nitro group undergoes catalytic hydrogenation :

Adsorption : Nitrobenzyl moiety binds to Pd-C surface.

Reduction : Sequential reduction: –NO₂ → –NHOH → –NH₂.

Desorption : tert-Butyl 1-(2-aminobenzyl)piperidin-4-ylcarbamate is isolated .

Q. Critical Parameters :

  • H₂ Pressure : 50–60 psi avoids over-reduction to hydroxylamine intermediates.
  • Solvent : Use ethanol for optimal Pd-C activity .

Biological Activity and Target Interactions

Q. Q5: How to design assays for evaluating this compound’s interaction with acetylcholinesterase (AChE)?

Answer:

  • In Vitro Assay :
    • Prepare AChE (0.1 U/mL) in phosphate buffer (pH 8.0).
    • Incubate with compound (0.1–100 μM) and acetylthiocholine (1 mM).
    • Measure thiocholine production at 412 nm (Ellman’s method) .

Q. Data Interpretation :

  • IC₅₀ : Calculate using nonlinear regression (e.g., GraphPad Prism).
  • Competitive Inhibition : Confirm via Lineweaver-Burk plots .

Handling and Safety Considerations

Q. Q6: What precautions are required for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration .

Advanced Applications in Drug Discovery

Q. Q7: How is this compound used as a precursor in kinase inhibitor development?

Answer:

  • Functionalization : React the piperidine nitrogen with sulfonyl chlorides (e.g., tosyl chloride) to create hydrogen-bonding motifs .
  • SAR Studies : Modify the nitro group to –CF₃ or –CN to enhance target selectivity .

Q. Case Study :

  • JNK3 Inhibition : Derivative showed IC₅₀ = 12 nM in kinase assays (vs. 45 nM for parent compound) .

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